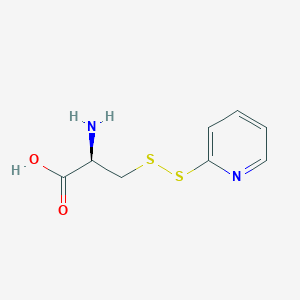

Cysteine-2-mercaptopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cysteine-2-mercaptopyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Imaging

One of the notable applications of cysteine-2-mercaptopyridine is its use in developing fluorescent probes for detecting biomolecules, particularly glutathione (GSH). A study demonstrated a near-infrared fluorescent probe composed of Cy7 and 2-mercaptopyridine that selectively detects GSH over other thiols like homocysteine and cysteine. The probe exhibits a significant increase in fluorescence upon interaction with GSH, making it a valuable tool for imaging cellular GSH levels in live cells. This selectivity was confirmed through confocal microscopy, showing potential for monitoring oxidative stress in biological systems .

Case Study: GSH Detection

- Probe Composition : Cy7 dye linked to 2-mercaptopyridine.

- Detection Method : Nucleophilic substitution reaction with GSH.

- Fluorescence Change : Strong fluorescence at 818 nm upon GSH interaction.

- Cell Line Used : MDA-MB-231 (breast cancer cells).

- Outcome : Low cytotoxicity (<6% at 30 μM) and effective GSH detection.

Surface-Enhanced Raman Spectroscopy (SERS)

This compound derivatives have been utilized as effective reporters in Surface-Enhanced Raman Spectroscopy (SERS). These compounds exhibit high affinity for silver nanoparticles (AgNPs), producing distinctive spectral patterns that can be used for sensitive detection of various analytes. The incorporation of functional groups such as nitriles enhances their SERS activity, making them suitable for enzyme sensing applications .

Data Table: SERS Reporter Molecules

| Compound Name | Functional Group | SERS Activity | Affinity to AgNPs |

|---|---|---|---|

| 2-Mercaptopyridine-3-carbonitrile | Nitrile | High | Very High |

| 2-Mercaptopyridine-5-carbonitrile | Nitrile | High | Very High |

Protein Modification and Bioconjugation

Cysteine residues play a crucial role in protein chemistry due to their reactivity. This compound can be used to create covalent modifications on proteins, enhancing their stability and functionality. Recent methodologies employing this compound focus on site-specific modifications that facilitate the development of novel therapeutics, including peptide ligands that selectively target proteins with nearby cysteine residues .

Case Study: Peptide Macrocyclization

- Methodology : Bis-alkylation between methionine and cysteine.

- Application : Generation of cyclic peptides with enhanced stability.

- Outcome : Improved cellular uptake and selective protein targeting.

Analytical Chemistry Applications

The reactivity of cysteine derivatives allows their use in analytical techniques for quantifying thiol-containing compounds. For instance, this compound has been employed in assays to measure levels of reactive sulfur species, providing insights into cellular redox states and potential biomarkers for various diseases .

Mechanistic Studies in Biochemistry

Cysteine derivatives are also instrumental in elucidating biochemical mechanisms involving thiol modifications. Research has shown that cysteine can undergo S-nitrosylation, a post-translational modification with implications in signaling pathways. The presence of functional groups adjacent to the thiol group significantly influences these reactions, highlighting the importance of cysteine derivatives like this compound in mechanistic studies .

Propiedades

Número CAS |

88442-68-6 |

|---|---|

Fórmula molecular |

C8H10N2O2S2 |

Peso molecular |

230.3 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanoic acid |

InChI |

InChI=1S/C8H10N2O2S2/c9-6(8(11)12)5-13-14-7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 |

Clave InChI |

ZPEYJGUKMQSDTA-LURJTMIESA-N |

SMILES |

C1=CC=NC(=C1)SSCC(C(=O)O)N |

SMILES isomérico |

C1=CC=NC(=C1)SSC[C@@H](C(=O)O)N |

SMILES canónico |

C1=CC=NC(=C1)SSCC(C(=O)O)N |

Sinónimos |

Cys-2MP cysteine-2-mercaptopyridine S-(2-thiopyridyl)cysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.